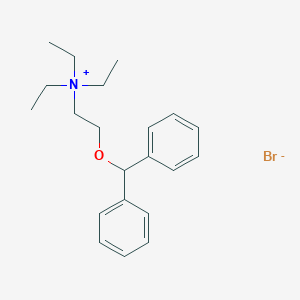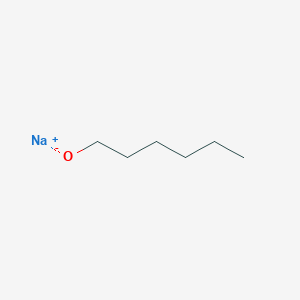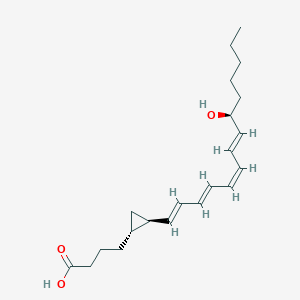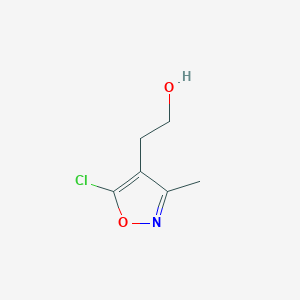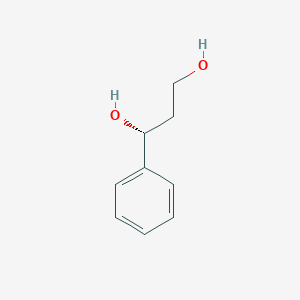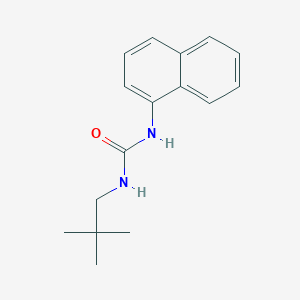
homohalichondrin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homohalichondrin B is a natural product that is isolated from marine sponges. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological activity. The purpose of
Mecanismo De Acción
Homohalichondrin B exerts its cytotoxic activity by binding to tubulin, a protein that is essential for cell division. It binds to the same site as other microtubule-targeting agents, such as taxanes and vinca alkaloids. However, homohalichondrin B has a unique binding mode that allows it to overcome resistance to other microtubule-targeting agents.
Efectos Bioquímicos Y Fisiológicos
Homohalichondrin B has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-angiogenic activity, which may contribute to its anti-tumor effects. In addition, it has been found to have immunomodulatory effects, which may enhance its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of homohalichondrin B is its potency against a variety of cancer cell lines. It also has a unique binding mode that allows it to overcome resistance to other microtubule-targeting agents. However, its complex structure makes it difficult to synthesize, which limits its availability for research. In addition, its cytotoxic effects may also limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on homohalichondrin B. One area of focus is the development of more efficient synthesis methods to increase its availability for research. Another area of focus is the investigation of its potential as a cancer treatment in clinical trials. In addition, there is interest in exploring its immunomodulatory effects and its potential as an anti-inflammatory agent.
Conclusion:
Homohalichondrin B is a natural product that has been studied extensively for its potential therapeutic applications. Its unique chemical structure and biological activity make it a promising candidate for cancer treatment. However, its complex structure and cytotoxic effects present challenges for its use in lab experiments. Further research is needed to explore its potential as a cancer treatment and as an anti-inflammatory agent.
Métodos De Síntesis
Homohalichondrin B is a complex molecule that is difficult to synthesize. The most common method of synthesis is through a convergent approach, where the molecule is assembled in several steps. This approach involves the use of protecting groups and selective reactions to build the molecule in a stepwise manner. The final product is then deprotected to yield homohalichondrin B.
Aplicaciones Científicas De Investigación
Homohalichondrin B has been studied extensively for its potential therapeutic applications. It has been found to have potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This has led to its investigation as a potential cancer treatment.
Propiedades
Número CAS |
101383-39-5 |
|---|---|
Nombre del producto |
homohalichondrin B |
Fórmula molecular |
C61H86O19 |
Peso molecular |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-26-13-32-7-9-36-27(2)14-34(65-36)11-12-59-23-47-55(79-59)56-57(73-47)58(80-59)54-37(70-56)10-8-33(67-54)15-49(64)74-53-31(6)52-44(69-43(53)16-38(66-32)30(26)5)19-42-46(72-52)22-61(75-42)24-48-51(78-61)29(4)21-60(77-48)20-28(3)50-45(76-60)18-40-41(71-50)17-39(68-40)35(63)25-62/h26,28-29,31-48,50-58,62-63H,2,5,7-25H2,1,3-4,6H3 |
Clave InChI |
LMZKVILFCFSDGK-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |
SMILES canónico |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |
Sinónimos |
homohalichondrin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



